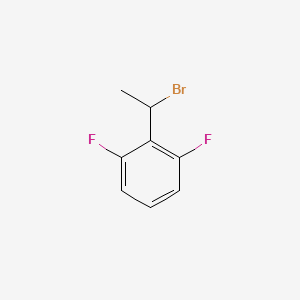

2-(1-Bromoethyl)-1,3-difluorobenzene

Description

Advanced Perspectives on Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds, which bear multiple halogen substituents, are a diverse class of molecules with wide-ranging applications. mdpi.com These compounds are often characterized by their chemical stability and can exhibit unique reactivity profiles. The presence of different halogens on the same aromatic ring, as seen in bromo-fluoro aromatic systems, provides a versatile platform for selective chemical modifications. For instance, the carbon-bromine bond is often more susceptible to cleavage in certain reactions, such as palladium-catalyzed cross-coupling reactions, compared to the more robust carbon-fluorine bond. This differential reactivity is a powerful tool for synthetic chemists, allowing for the stepwise and regioselective introduction of various functional groups.

The synthesis of polyhalogenated aromatic compounds can be achieved through several routes, including the direct halogenation of aromatic precursors or through the transformation of other functional groups. For example, 1-bromo-2,3-difluorobenzene (B1273032) can be synthesized via the halogenation and subsequent dehydrohalogenation of 3,3,4,4-tetrafluorocyclohex-1-ene, which is obtained from the copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene. chemicalbook.com

The applications of polyhalogenated aromatic compounds are extensive, particularly in the development of pharmaceuticals and advanced materials. In medicinal chemistry, the incorporation of fluorine atoms can enhance a drug's metabolic stability and binding affinity to its target. innospk.com In materials science, the unique electronic properties of these compounds are harnessed in the creation of liquid crystals and other functional materials. chemicalbook.com

Significance of 2-(1-Bromoethyl)-1,3-difluorobenzene in Contemporary Organic Chemistry Research

While extensive research specifically detailing the synthesis and application of this compound is not widely available in peer-reviewed literature, its structural features suggest significant potential as a valuable building block in organic synthesis. The molecule possesses a chiral center at the ethyl group, making it a candidate for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The presence of both a reactive benzylic bromide and a difluorinated phenyl ring makes this compound a bifunctional reagent. The bromoethyl group can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. Simultaneously, the difluorobenzene moiety can be utilized in various coupling reactions or serve to modulate the properties of the final molecule.

Given the established importance of fluorinated and brominated aromatic compounds, it can be inferred that this compound would be a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. For example, its structural motifs are found in various biologically active compounds. The related compound, 1-bromo-2,3-difluorobenzene, is a known intermediate in the synthesis of pharmaceutical agents. innospk.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₇BrF₂ | 221.04 | 113212-10-5 |

| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 38573-88-5 |

| 2-(Bromomethyl)-1,3-difluorobenzene | C₇H₅BrF₂ | 207.02 | 85118-00-9 |

| 1,3-Difluorobenzene (B1663923) | C₆H₄F₂ | 114.09 | 372-18-9 |

This table is generated based on data from various chemical suppliers and databases. chemicalbook.comuni.lubldpharm.comsigmaaldrich.combldpharm.commatrix-fine-chemicals.com

Table 2: Spectroscopic Data for 1-Bromo-2,3-difluorobenzene

| Spectroscopic Technique | Key Findings |

| ¹H NMR (CDCl₃, 300.1 MHz) | δ: 7.00-7.16 (m, 1H, Ar), 7.17-7.29 (m, 1H, Ar), 7.34-7.47 (m, 1H, Ar) |

| ¹³C NMR (CDCl₃, 75.5 MHz) | δ: 110.40 (d, J = 17.5 Hz), 116.40 (d, J = 17.7 Hz), 124.70 (dd, J = 7.1 Hz, J = 5.0 Hz), 128.23 (d, J = 3.6 Hz), 148.10 (dd, J = 248.8 Hz, J = 14.3 Hz), 150.92 (dd, J = 251.9 Hz, J = 13.3 Hz) |

| ¹⁹F NMR (CDCl₃, 282.4 MHz) | δ: -130.9 (m, 1F, Ar), -134.8 (m, 1F, Ar) |

| Mass Spectrometry (m/z) | 194, 192 [M]⁺ (100, 99), 113 [M-Br]⁺ (88) |

This data is for the related compound 1-Bromo-2,3-difluorobenzene and provides an illustrative example of the spectroscopic features of such molecules. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromoethyl)-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQOIUKCTVPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113212-10-5 | |

| Record name | 2-(1-bromoethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Bromoethyl 1,3 Difluorobenzene

Strategies for Introducing the 1-Bromoethyl Moiety onto Difluorobenzene Scaffolds

The construction of 2-(1-Bromoethyl)-1,3-difluorobenzene hinges on the effective formation of a carbon-bromine bond at the benzylic position of a suitable precursor. The primary strategies employed involve either the direct substitution of a benzylic hydrogen with bromine or the conversion of a pre-installed functional group into the desired bromoethyl group.

Direct Halogenation Approaches to Chiral Benzylic Bromides

Direct benzylic bromination is a common and effective method for introducing a bromine atom at a position activated by an adjacent aromatic ring. The most prevalent method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. wikipedia.orgthermofisher.commychemblog.comchem-station.comorganic-chemistry.org

The reaction proceeds via a free-radical chain mechanism. mychemblog.com Initiation involves the homolytic cleavage of the initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate radicals. These radicals then abstract a hydrogen atom from the benzylic position of the substrate, in this case, 1,3-difluoro-2-ethylbenzene, to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine molecule, generated in low concentrations from NBS, to yield the desired this compound and a bromine radical, which continues the chain reaction. mychemblog.comorganic-chemistry.org The benzylic position is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical, which is delocalized over the aromatic ring. nih.govnih.gov

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), to minimize competing ionic side reactions. wikipedia.orgorganic-chemistry.org The low concentration of bromine maintained by using NBS is crucial for the selectivity of the benzylic bromination over addition to the aromatic ring. organic-chemistry.org

| Substrate | Brominating Agent | Initiator | Solvent | Product | Yield | Reference |

| Toluene | NBS | Benzoyl Peroxide | CCl4 | Benzyl (B1604629) bromide | High | mychemblog.com |

| Ethylbenzene (B125841) | NBS | Light (hν) | CCl4 | 1-Bromoethylbenzene | Major product | nih.govyoutube.com |

| 2-Heptene | NBS | Benzoyl Peroxide | CCl4 | 4-Bromo-2-heptene | Good | mychemblog.com |

Functional Group Interconversion Pathways to the 1-Bromoethyl Group

An alternative and versatile approach to this compound involves the conversion of a precursor functional group at the benzylic position into a bromine atom. A common strategy is the bromination of a secondary alcohol, specifically 1-(2,6-difluorophenyl)ethanol (B1588411). This alcohol can be synthesized via the reduction of 2',6'-difluoroacetophenone. sigmaaldrich.com

Several reagents are effective for the conversion of secondary alcohols to the corresponding bromides. One of the most widely used methods is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide, typically carbon tetrabromide (CBr4). organic-chemistry.orgwikipedia.orgorgosolver.comcommonorganicchemistry.comnrochemistry.com The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the bromide ion in an SN2 reaction, leading to an inversion of stereochemistry at the chiral center. organic-chemistry.orgwikipedia.org This method is known for its mild conditions and high yields. organic-chemistry.org

Another common reagent for this transformation is phosphorus tribromide (PBr3). commonorganicchemistry.com Similar to the Appel reaction, the mechanism generally proceeds with inversion of stereochemistry via an SN2 pathway. commonorganicchemistry.com

| Precursor Alcohol | Reagent System | Solvent | Product | Yield | Reference |

| Generic Secondary Alcohol | PPh3 / CBr4 | Dichloromethane | Alkyl Bromide | High | nrochemistry.com |

| Generic Secondary Alcohol | PBr3 | - | Alkyl Bromide | Good | commonorganicchemistry.com |

| Benzyl Alcohol | PPh3 / CBr4 | Dichloromethane | Benzyl Bromide | High | organic-chemistry.org |

This table provides a general overview of common methods for converting secondary alcohols to bromides, as specific examples for 1-(2,6-difluorophenyl)ethanol are not detailed in the provided search results.

Stereoselective Synthetic Routes

The synthesis of enantiomerically or diastereomerically pure this compound is of significant interest for applications where specific stereoisomers exhibit desired biological activity or material properties.

Achieving enantioselectivity in the direct formation of the C-Br bond can be challenging. One approach involves the enantioselective cross-coupling of racemic secondary benzylic bromides with various nucleophiles, which, while not a direct synthesis, highlights methods for resolving racemic mixtures. For instance, nickel-catalyzed Negishi reactions of racemic secondary benzylic bromides with organozinc reagents in the presence of chiral ligands like pybox have shown to provide products with high enantiomeric excess. nih.govacs.org Similarly, enantioselective cross-coupling with alkenyl- or alkynylaluminum reagents using nickel or palladium catalysts with chiral ligands can yield chiral products. acs.org

A more direct, albeit less common, approach is the enantioselective bromination of alkenes. Catalytic enantioselective dibromination of allylic alcohols has been achieved using a chiral diol ligand in combination with a brominating agent. wisc.edu While not a direct route to the target molecule, these methods demonstrate the potential for developing catalytic enantioselective brominations.

Diastereoselective routes to this compound typically involve starting from a chiral precursor. The diastereoselective halogenation of chiral secondary allylic alcohols has been demonstrated to proceed with high selectivity. nih.gov For the target molecule, this would entail the synthesis of a chiral precursor containing the 1,3-difluorophenyl group, followed by a diastereoselective bromination step.

A notable method involves the stereospecific radical bromination of β-aryl alcohols using thiourea (B124793) additives and NBS, which has been shown to proceed with retention of configuration. nih.gov This suggests that if an enantiomerically pure sample of 1-(2,6-difluorophenyl)ethanol were available, its conversion to the corresponding bromide could potentially be achieved with high diastereoselectivity.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice between direct halogenation and functional group interconversion for the synthesis of this compound depends on several factors, including the availability of starting materials, cost, and desired stereochemical outcome.

Direct Halogenation (Wohl-Ziegler Reaction):

Advantages: This is often a more direct and atom-economical route, starting from the readily available 1,3-difluoro-2-ethylbenzene. The reaction conditions are well-established. wikipedia.orgmychemblog.com

Disadvantages: This method typically produces a racemic mixture of the chiral product. nih.gov Selectivity can be an issue, with the potential for over-bromination or reaction at other positions if the conditions are not carefully controlled. The use of halogenated solvents like CCl4 is also a concern due to environmental and safety issues. wikipedia.org

Functional Group Interconversion (e.g., Appel Reaction):

Advantages: This route offers greater control over stereochemistry. If an enantiomerically pure precursor alcohol is used, the Appel reaction can proceed with inversion of configuration to yield an enantiomerically enriched product. organic-chemistry.orgwikipedia.org The reaction conditions are generally mild.

| Feature | Direct Halogenation (Wohl-Ziegler) | Functional Group Interconversion (Appel) |

| Starting Material | 1,3-Difluoro-2-ethylbenzene | 1-(2,6-Difluorophenyl)ethanol |

| Number of Steps | Typically one step from the ethylbenzene precursor | Multiple steps (synthesis of alcohol, then bromination) |

| Stereocontrol | Generally produces a racemic mixture | Can be stereospecific (inversion of configuration) |

| Byproducts | Succinimide | Triphenylphosphine oxide |

| Key Reagents | NBS, radical initiator | PPh3, CBr4 |

| Potential Issues | Lack of selectivity, over-bromination, hazardous solvents | Stoichiometric waste, purification challenges |

Innovations in Sustainable Synthetic Processes for this compound

The drive towards greener chemical manufacturing has spurred significant innovation in the synthesis of alkyl halides. Traditional methods often rely on hazardous reagents and solvents. In the context of synthesizing this compound, the key transformation is the selective bromination of the ethyl group attached to the 1,3-difluorobenzene (B1663923) ring. Sustainable approaches to this benzylic bromination focus on minimizing waste, reducing energy consumption, and utilizing less toxic materials.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising avenue for the sustainable synthesis of this compound. These reactions are typically solvent-free or use minimal amounts of liquid, thereby significantly reducing solvent waste.

While specific research on the mechanochemical benzylic bromination of 1,3-difluoro-2-ethylbenzene is not extensively documented, the principles can be applied from related studies on other substituted toluenes and ethylbenzenes. A plausible mechanochemical approach would involve the ball-milling of the starting material, 1,3-difluoro-2-ethylbenzene, with a solid brominating agent such as N-bromosuccinimide (NBS). A radical initiator, which can also be a solid, might be included to facilitate the reaction.

Table 1: Postulated Mechanochemical Synthesis of this compound

| Parameter | Condition |

|---|---|

| Starting Material | 1,3-Difluoro-2-ethylbenzene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) (optional) |

| Apparatus | Planetary Ball Mill or Shaker Mill |

| Reaction Time | 30 - 120 minutes (estimated) |

| Temperature | Ambient |

| Solvent | Solvent-free or liquid-assisted grinding (LAG) with a green solvent |

The efficiency of such a reaction would depend on factors like the milling frequency, the size and material of the grinding balls, and the presence of any liquid additives. The electron-withdrawing nature of the fluorine atoms on the aromatic ring could influence the reaction rate, potentially requiring more energetic conditions compared to electron-rich substrates.

Catalysis is at the forefront of green chemistry, and its application to the synthesis of this compound can lead to more efficient and environmentally benign processes. Recent advancements have focused on photocatalysis, which utilizes light to drive chemical reactions, often under mild conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for benzylic bromination. researchgate.net This method avoids the use of high temperatures and toxic radical initiators often employed in traditional Wohl-Ziegler reactions. masterorganicchemistry.com The synthesis of this compound via this route would involve irradiating a solution of 1,3-difluoro-2-ethylbenzene and a brominating agent with visible light, in the presence of a photocatalyst.

The choice of photocatalyst is crucial for the success of the reaction. Organic dyes and metal complexes, such as those based on iridium or ruthenium, have been shown to be effective. nih.gov For a truly green process, the use of an organic dye photocatalyst is preferable to those containing precious and toxic heavy metals. Furthermore, the reaction can often be performed in greener solvents like acetonitrile (B52724) or even water, a significant improvement over the traditionally used chlorinated solvents. researchgate.netacs.org

Table 2: Proposed Photocatalytic Synthesis of this compound

| Component | Example | Role |

|---|---|---|

| Starting Material | 1,3-Difluoro-2-ethylbenzene | Substrate |

| Brominating Agent | N-Bromosuccinimide (NBS) or CBr4 | Bromine source |

| Photocatalyst | Eosin Y, Rose Bengal, or [Ir(ppy)2(dtbbpy)]PF6 | Light-absorbing species that initiates the radical reaction |

| Light Source | Blue or Green LEDs | Energy input for photocatalyst excitation |

| Solvent | Acetonitrile, Ethyl Acetate, or Water | Reaction medium |

| Temperature | Ambient | Mild reaction conditions |

The mechanism of photocatalytic benzylic bromination typically involves the excited photocatalyst initiating a radical chain reaction. The photocatalyst absorbs a photon of light and then interacts with the brominating agent to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the 1,3-difluoro-2-ethylbenzene, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of the brominating agent to yield the desired product, this compound, and regenerate the bromine radical to continue the chain. chemistry.coach The presence of two fluorine atoms on the benzene (B151609) ring makes the substrate electron-deficient, which might require careful optimization of the photocatalyst and reaction conditions to achieve high yields. nih.gov

Recent research has also explored the use of in-situ generated bromine from the oxidation of bromide salts, which can be a more atom-economical approach. beilstein-journals.org Continuous flow photochemical reactors are also being developed to improve the safety, scalability, and efficiency of such reactions. rsc.orgresearchoutreach.org These advanced systems allow for precise control over reaction parameters and can lead to higher throughput and yields. rsc.org

Reactivity and Reaction Pathways of 2 1 Bromoethyl 1,3 Difluorobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The carbon atom bonded to the bromine in 2-(1-Bromoethyl)-1,3-difluorobenzene is an electrophilic center, making it susceptible to attack by nucleophiles. Such reactions can proceed through two primary mechanisms: substitution nucleophilic unimolecular (SN1) and substitution nucleophilic bimolecular (SN2). libretexts.orglibretexts.org As a secondary benzylic halide, it can potentially undergo substitution via either pathway, with the operative mechanism being heavily dependent on the reaction conditions, including the strength of the nucleophile and the nature of the solvent. libretexts.org

Stereochemical Outcomes of SN1 and SN2 Pathways

The stereochemistry of the substitution product is a key indicator of the underlying reaction mechanism. masterorganicchemistry.com If the starting material, this compound, is chiral (enantiomerically enriched), the stereochemical outcome of the product reveals the reaction pathway.

SN1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a planar, sp²-hybridized benzylic carbocation intermediate. chemicalnote.comyoutube.com The subsequent attack by a nucleophile can occur from either face of the planar carbocation with equal probability. chemicalnote.comyoutube.com This leads to a racemic mixture of products, meaning both retention and inversion of the original configuration are observed, resulting in a loss of optical activity. chemicalnote.comyoutube.com

SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemicalnote.com This process occurs through a five-membered transition state and results in a complete inversion of the stereochemical configuration at the benzylic carbon. masterorganicchemistry.comchemicalnote.com An SN2 reaction on a chiral starting material will produce a single enantiomer of the product, retaining optical purity but with an inverted configuration. masterorganicchemistry.comyoutube.com

The choice between these pathways is influenced by several factors. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, whereas weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the SN1 pathway. libretexts.org

| Reaction Pathway | Favored By | Intermediate | Stereochemical Outcome for Chiral Substrate |

|---|---|---|---|

| SN1 | Weak nucleophiles, Polar protic solvents | Planar Carbocation | Racemization (mixture of inversion and retention) masterorganicchemistry.comchemicalnote.com |

| SN2 | Strong nucleophiles, Polar aprotic solvents | Pentacoordinate Transition State | Complete Inversion masterorganicchemistry.comchemicalnote.com |

Influence of Fluorine Substituents on Reaction Kinetics and Regioselectivity

The two fluorine atoms on the aromatic ring significantly impact the reactivity of the benzylic carbon through their strong inductive electron-withdrawing effect.

Influence on SN1 Kinetics : The SN1 mechanism relies on the formation of a carbocation intermediate. The fluorine atoms, being highly electronegative, pull electron density away from the benzene (B151609) ring and, by extension, from the benzylic carbon. This inductive effect destabilizes the adjacent positive charge of the benzylic carbocation, increasing the activation energy for its formation. Consequently, the presence of the difluoro substituents strongly disfavors the SN1 pathway and significantly slows down the rate of any SN1 reaction. researchgate.net

Regioselectivity in this context refers to the site of nucleophilic attack. For this compound, the reaction overwhelmingly occurs at the benzylic carbon rather than the aromatic ring. Nucleophilic aromatic substitution (SNAr) would require much harsher conditions and is not a competing pathway under typical nucleophilic substitution conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides powerful methods for forming new carbon-carbon bonds at the benzylic position of this compound. These reactions offer a versatile way to introduce a wide variety of organic fragments.

Palladium-Catalyzed C-C Coupling Reactions

Palladium catalysts are widely used to couple organohalides with various organometallic reagents. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgtcichemicals.com While traditionally used for creating sp²-sp² bonds, its application has been extended to sp²-sp³ couplings, making it suitable for benzylic halides like this compound. nih.gov

A typical protocol involves reacting the benzylic bromide with a boronic acid in the presence of a palladium catalyst and a base.

Catalysts : Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors like palladium(II) acetate [Pd(OAc)₂] with phosphine (B1218219) ligands. libretexts.org

Bases : A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is essential for the transmetalation step. nih.govnih.gov

Solvents : The reaction is typically carried out in solvents like toluene, dioxane, or dimethylformamide (DMF).

| Organoboron Reagent | Catalyst System (Example) | Base (Example) | Expected Product |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(1,1'-Biphenyl-2-yl)-1,3-difluorobenzene |

| Vinylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,3-Difluoro-2-(1-phenylprop-2-en-1-yl)benzene |

| Methylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(1-Isopropenyl)-1,3-difluorobenzene |

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov Its application to benzylic halides allows for the synthesis of substituted alkynes.

The standard conditions for a Sonogashira coupling with this compound would involve:

Catalysts : A palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, typically copper(I) iodide (CuI). nih.gov

Base/Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which often serves as the solvent as well. organic-chemistry.orgnih.gov

Alkyne : A terminal alkyne which provides the alkynyl group for the coupling.

| Terminal Alkyne | Catalyst System (Example) | Base/Solvent (Example) | Expected Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 1,3-Difluoro-2-(1-phenylprop-2-yn-1-yl)benzene |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | (3-(2,6-Difluorophenyl)but-1-yn-1-yl)trimethylsilane |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 2-(Oct-3-yn-2-yl)-1,3-difluorobenzene |

Heck Coupling Methodologies

The Heck reaction, a cornerstone of carbon-carbon bond formation, typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While aryl and vinyl halides are the most common substrates, the use of benzylic halides, particularly secondary ones like this compound, presents unique challenges and opportunities. The presence of β-hydrogens in secondary benzylic halides can lead to competitive β-hydride elimination in the organopalladium intermediate, a common side reaction.

However, research has demonstrated that intramolecular Heck reactions of secondary benzylic bromides can proceed efficiently, even without the use of phosphine ligands, to yield pyrroline derivatives with good regioselectivity. The success of such reactions often depends on the specific substrate and reaction conditions, which are optimized to favor the desired cyclization over elimination.

For this compound, a Heck-type reaction would involve the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by insertion of an alkene and subsequent β-hydride elimination to afford a substituted styrene derivative. The fluorine atoms on the aromatic ring are expected to influence the rate of oxidative addition. While electron-withdrawing groups can sometimes hinder this step, palladium catalysts are generally effective for a wide range of aryl bromides. Furthermore, some palladium-catalyzed Heck-type reactions of secondary alkyl bromides bearing electron-withdrawing groups, such as trifluoromethyl groups, have been shown to proceed through a radical pathway initiated by a single electron transfer (SET) from the palladium(0) species. This suggests that this compound could potentially undergo Heck-type coupling through either a traditional Pd(0)/Pd(II) cycle or a radical-mediated pathway, depending on the specific reaction conditions and the nature of the alkene coupling partner.

Table 1: Potential Heck Coupling of this compound This table is illustrative and based on analogous reactions.

| Alkene Partner | Potential Product | Catalyst System (Example) | Base (Example) | Solvent (Example) |

|---|---|---|---|---|

| Styrene | 1,3-difluoro-2-(1-phenylprop-1-en-2-yl)benzene | Pd(OAc)2 | Et3N | DMF |

| Ethyl acrylate | Ethyl 2-(1-(2,4-difluorophenyl)ethyl)acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile (B52724) |

Nickel-Catalyzed Transformations

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel catalysts have been shown to be effective in a variety of transformations involving benzylic halides. For this compound, nickel-catalyzed cross-coupling reactions with various organometallic reagents, such as organoboron, organozinc, and Grignard reagents, are anticipated to be viable pathways for forming new carbon-carbon bonds at the benzylic position.

For instance, enantioselective nickel-catalyzed Suzuki-Miyaura coupling of secondary benzylic halides with organoborates has been reported to construct stereogenic centers with high enantioselectivity. The presence of fluorine atoms on the aromatic ring of this compound could influence the catalytic cycle, potentially affecting the rates of oxidative addition and reductive elimination. Studies on nickel-catalyzed cross-coupling of fluorinated electrophiles have shown that these substrates are indeed competent partners in such reactions. The rate of coupling can be sensitive to the degree of fluorination, which can be exploited for selective transformations.

Furthermore, nickel-catalyzed reductive couplings are also a possibility. These reactions typically involve a stoichiometric reductant and can couple two electrophiles, such as an alkyl halide and a benzyl (B1604629) halide. The mechanism of these reactions can involve radical intermediates, with the nickel catalyst facilitating the single-electron transfer processes.

Other Transition Metal-Mediated Processes

Beyond palladium and nickel, other transition metals like copper and iron can also mediate transformations of benzylic halides. Copper-catalyzed cross-coupling reactions of benzylic halides with Grignard reagents or other organometallic partners are well-established methods for C-C bond formation. These reactions are often tolerant of a wide range of functional groups. The difluoro-substituents on the aromatic ring of this compound are unlikely to interfere with these copper-mediated processes.

Iron-catalyzed reactions have also emerged as a sustainable alternative for cross-coupling. For example, iron-catalyzed benzylic fluorination has been reported, demonstrating the ability of iron to mediate reactions at the benzylic position. While this specific reaction is a fluorination, it highlights the potential for iron catalysts to activate the benzylic C-H or C-halogen bond for other transformations.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, leading to the formation of a secondary benzylic radical. This intermediate can then participate in a variety of radical-mediated transformations.

Homolytic Cleavage and Radical Cascade Reactions

Homolytic cleavage of the C-Br bond can be initiated by heat, light, or a radical initiator. A notable method for generating benzylic radicals from benzylic bromides is through an atom transfer radical addition (ATRA) process. This can be achieved under mild conditions using photoredox catalysis. The resulting benzylic radical, stabilized by the adjacent aromatic ring, can then be trapped by a radical acceptor, leading to the formation of a new C-C or C-heteroatom bond. The electron-withdrawing fluorine atoms on the benzene ring are expected to have a stabilizing effect on the benzylic radical.

Once formed, this benzylic radical can participate in radical cascade reactions, where a sequence of intramolecular and/or intermolecular radical additions and cyclizations can lead to the rapid construction of complex molecular architectures.

Reductive Debromination Mechanisms

Reductive debromination of this compound would lead to the formation of 1,3-difluoro-2-ethylbenzene. This transformation can be achieved through various radical-mediated pathways. A common method involves the use of a radical reducing agent, such as tributyltin hydride (n-Bu3SnH) or tris(trimethylsilyl)silane ((Me3Si)3SiH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The mechanism involves the abstraction of the bromine atom by a stannyl or silyl radical to generate the benzylic radical, which then abstracts a hydrogen atom from the hydride reagent to give the debrominated product and regenerate the chain-carrying radical.

Alternative, more environmentally friendly methods for reductive dehalogenation are also available, including those using silanes, phosphines, or electrochemical reduction.

Elimination Reactions Leading to Olefinic Products

Elimination of hydrogen bromide from this compound will produce 1,3-difluoro-2-vinylbenzene. This reaction typically occurs in the presence of a base. The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1), and the preferred pathway is influenced by the substrate structure, the strength of the base, the solvent, and the temperature.

For a secondary benzylic halide like this compound, both E1 and E2 mechanisms are plausible. The E2 mechanism is a concerted, one-step process that is favored by strong, sterically hindered bases and aprotic solvents. The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, and it is favored by weak bases and protic solvents. The benzylic position can stabilize the formation of a carbocation, making the E1 pathway competitive.

The presence of the two electron-withdrawing fluorine atoms on the aromatic ring can have a significant effect on the elimination reaction. These fluorine atoms will increase the acidity of the benzylic proton through an inductive effect. This increased acidity could potentially favor an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, especially with a strong base. In the E1cb mechanism, the proton is removed first to form a carbanion, which then expels the bromide leaving group.

The choice of base and reaction conditions will be crucial in determining the outcome of the reaction, with stronger bases generally favoring elimination over substitution (SN1/SN2) reactions.

Table 2: Potential Elimination Reactions of this compound This table is illustrative and based on analogous reactions.

| Base | Solvent | Anticipated Major Product | Likely Mechanism |

|---|---|---|---|

| Potassium tert-butoxide (strong, bulky base) | THF (aprotic) | 1,3-difluoro-2-vinylbenzene | E2 |

| Sodium ethoxide (strong, non-bulky base) | Ethanol (protic) | 1,3-difluoro-2-vinylbenzene and substitution products | E2/SN2 |

| Ethanol (weak base/nucleophile) | Ethanol (protic) | 1,3-difluoro-2-vinylbenzene and substitution products | E1/SN1 |

Rearrangement Reactions Facilitated by the 1-Bromoethyl Group

The 1-bromoethyl group attached to the 2,6-difluorophenyl scaffold in this compound introduces a reactive center susceptible to various transformations, including rearrangement reactions. While specific studies detailing the rearrangement pathways of this particular compound are not extensively documented in publicly available literature, its structural features—a secondary benzylic bromide—allow for predictions of its behavior based on well-established reaction mechanisms for analogous compounds. The potential for rearrangement is largely dictated by the formation of carbocation intermediates at the benzylic position.

Under conditions that favor SN1-type reactions, the dissociation of the bromide ion from this compound would lead to the formation of a secondary benzylic carbocation. This intermediate is resonance-stabilized by the adjacent aromatic ring. However, like other carbocations, it can undergo rearrangements to form a more stable species if a suitable migrating group is available. In the case of this compound, the possibilities for rearrangement are limited due to the substitution pattern of the aromatic ring. Classic 1,2-hydride or 1,2-alkyl shifts are common in carbocation chemistry, aiming to generate a more stable carbocation (e.g., tertiary). Given the structure, a 1,2-hydride shift from the methyl group to the adjacent carbocationic center would regenerate the same carbocation, thus being a degenerate rearrangement.

However, more complex rearrangements, such as those involving the aryl group, could be envisioned under specific catalytic or reaction conditions. For instance, Friedel-Crafts-type intramolecular alkylations could be promoted by a Lewis acid, where the benzylic carbocation acts as an electrophile and attacks the aromatic ring. The substitution pattern of the difluorobenzene ring, with fluorine atoms at positions 1 and 3, would direct such an intramolecular attack. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack, making such a rearrangement less likely compared to substrates with electron-donating groups.

Another potential rearrangement pathway could be initiated by the formation of a radical at the benzylic position. Benzylic bromination reactions are known to proceed via a radical mechanism. masterorganicchemistry.comchemistrysteps.com While the primary reaction is substitution, radical-mediated rearrangements, although less common than their carbocationic counterparts, are not unprecedented.

It is also important to consider the influence of the fluorine substituents on the benzene ring. These electron-withdrawing groups can influence the stability of any potential carbocation intermediate. While resonance delocalization of the positive charge into the aromatic ring is still possible, the inductive effect of the fluorine atoms will destabilize the carbocation to some extent compared to an unsubstituted phenyl ring. This could, in turn, affect the propensity for and the pathway of any potential rearrangement.

The table below summarizes plausible, though not experimentally confirmed for this specific compound, rearrangement scenarios based on general principles of organic chemistry.

| Rearrangement Type | Proposed Intermediate | Potential Driving Force | Plausible Product(s) | Notes |

| Degenerate 1,2-Hydride Shift | Secondary benzylic carbocation | Formation of an identical, resonance-stabilized carbocation | This compound (racemized) | This is a non-productive rearrangement in terms of skeletal structure but can lead to racemization if the starting material is chiral. |

| Intramolecular Friedel-Crafts Alkylation | Secondary benzylic carbocation | Formation of a new cyclic system | Fused bicyclic compounds | This is generally disfavored due to the deactivating effect of the two fluorine atoms on the aromatic ring. |

| Phenyl Migration (1,2-shift) | Secondary benzylic carbocation | Relief of steric strain or formation of a more stabilized carbocation elsewhere in a more complex molecule | Isomeric structures with a rearranged carbon skeleton | Unlikely in this specific molecule without further substitution that would stabilize the rearranged carbocation. |

Mechanistic Investigations and Theoretical Chemistry Studies

Elucidation of Reaction Mechanisms

The primary site of reactivity in 2-(1-bromoethyl)-1,3-difluorobenzene is the benzylic carbon atom bonded to the bromine. This position is activated towards both nucleophilic substitution and elimination reactions. The presence of two fluorine atoms on the benzene (B151609) ring influences the electronic properties of the molecule, which in turn affects reaction rates and pathways.

Reactions involving the benzylic bromide of this compound are expected to proceed primarily through nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) mechanisms. The competition between these pathways is dictated by the nature of the nucleophile/base, the solvent, and the temperature.

For instance, reactions of benzylic halides can proceed via a spectrum of mechanisms from SN1 to SN2. nih.govresearchgate.net The benzylic position can stabilize a carbocation intermediate, favoring an SN1 pathway, particularly with weak nucleophiles in polar protic solvents. gla.ac.uk Conversely, strong nucleophiles in polar aprotic solvents would favor an SN2 mechanism. bloomtechz.com The fluorine substituents, being electron-withdrawing, can influence the stability of a potential benzylic carbocation. researchgate.net

Due to the lack of direct experimental studies on this compound, computational chemistry serves as a powerful tool to predict its behavior. Density Functional Theory (DFT) and ab initio methods can be employed to model reaction pathways and calculate the energies of reactants, products, transition states, and intermediates. acs.org

For a hypothetical SN2 reaction with a nucleophile (e.g., CN⁻), computational methods could elucidate the geometry of the pentacoordinate transition state and the associated energy barrier. Similarly, for an SN1 reaction, the stability of the corresponding 1-(2,6-difluorophenyl)ethyl carbocation could be calculated. Such calculations would provide quantitative estimates of the activation energies for competing pathways.

Illustrative Data Table: Predicted Reaction Barriers for Nucleophilic Substitution

| Reaction Pathway | Nucleophile | Solvent (Model) | Calculated Activation Energy (kcal/mol) - Illustrative |

| SN2 | CN⁻ | Acetonitrile (B52724) | 20-25 |

| SN1 | H₂O | Water | 25-30 |

Note: The values in this table are illustrative and based on general principles and data for similar benzylic bromides. Specific computational studies on this compound are required for accurate data.

Experimental kinetic studies are essential for determining the rate law of a reaction, which in turn provides evidence for the mechanism. For this compound, one could monitor the rate of its reaction with various nucleophiles under different conditions.

A typical kinetic experiment would involve measuring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR. The order of the reaction with respect to the substrate and the nucleophile would help distinguish between SN1 (rate = k[substrate]) and SN2 (rate = k[substrate][nucleophile]) mechanisms. researchgate.net While specific kinetic data for this compound is not available, studies on similar benzylic bromides show a range of behaviors depending on the substituents and reaction conditions. researchgate.net

Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction and to probe reaction mechanisms. wikipedia.orgthieme-connect.de For instance, using a deuterated nucleophile or solvent could help elucidate the role of solvent in the reaction mechanism.

A key experiment would be to investigate the kinetic isotope effect (KIE). By replacing a hydrogen atom at the benzylic position with deuterium (B1214612) (2-(1-bromo-1-deuteroethyl)-1,3-difluorobenzene), one could measure the change in the reaction rate. A significant primary KIE would suggest that the C-H bond is broken in the rate-determining step, which could be indicative of an E2 mechanism. The absence of a primary KIE in a substitution reaction would be consistent with SN1 or SN2 pathways. Stereochemical studies using isotopically labeled enantiomers can also distinguish between SN1 (leading to racemization) and SN2 (leading to inversion of configuration) mechanisms. nih.govnih.govnih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, particularly the distribution of electrons in its frontier molecular orbitals, governs its reactivity.

Quantum chemical calculations, such as those based on DFT, can provide detailed information about the electronic properties of this compound. These calculations can map the electron density, identify sites susceptible to nucleophilic or electrophilic attack, and determine the energies and shapes of the molecular orbitals. rsc.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in predicting reactivity according to Frontier Molecular Orbital (FMO) theory. taylorandfrancis.comwikipedia.orgnumberanalytics.com For this compound, the LUMO is expected to be localized primarily on the C-Br antibonding orbital, making the benzylic carbon the primary electrophilic site for nucleophilic attack. The HOMO would likely be a π-orbital of the difluorinated benzene ring. The electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues. researchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies

| Molecular Orbital | Predicted Energy (eV) - Illustrative | Primary Atomic Orbital Contributions |

| HOMO | -9.5 to -10.5 | C(aromatic) p-orbitals |

| LUMO | -0.5 to -1.5 | C(benzylic)-Br σ* antibonding orbital |

Note: These values are illustrative and based on typical values for similar aromatic compounds. Specific quantum chemical calculations are needed for accurate predictions for this compound.

Based on the electronic structure, predictions about the reactivity and selectivity of this compound can be made. The primary reaction site is the electrophilic benzylic carbon. Nucleophilic substitution reactions are expected to be the predominant transformation.

The two fluorine atoms at the ortho positions to the bromoethyl group will exert a significant electron-withdrawing inductive effect. This effect will influence the reactivity of the aromatic ring itself, making it less susceptible to electrophilic aromatic substitution compared to benzene. The fluorine atoms also sterically hinder the positions adjacent to the bromoethyl group.

Conformational Analysis of this compound and Its Intermediates

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the conformational analysis of this compound and its reaction intermediates. While theoretical studies are crucial for understanding the three-dimensional structure and reactivity of molecules, it appears that this particular compound has not been the subject of detailed investigation in published research.

Conformational analysis, typically performed using computational methods such as Density Functional Theory (DFT), provides valuable insights into the stable arrangements of atoms in a molecule (conformers) and the energy barriers for rotation around single bonds. For a molecule like this compound, such an analysis would focus on the rotation around the C-C bond connecting the ethyl group to the benzene ring. This would reveal the preferred dihedral angles and the relative energies of the different staggered and eclipsed conformations.

Factors influencing the conformational preferences would include:

Steric Hindrance: The spatial arrangement and size of the bromine atom, the methyl group, and the adjacent fluorine atom on the benzene ring would create steric strain, influencing the rotational barrier and the stability of different conformers.

Electrostatic Interactions: Dipole-dipole interactions between the polar C-Br and C-F bonds would play a significant role in determining the most stable conformations. Attractive or repulsive forces between these groups would dictate their preferred orientation.

In the absence of specific research data, it is not possible to present detailed findings or data tables on the conformational landscape of this compound. Further theoretical and experimental work would be required to elucidate the rotational energy profiles and the populations of its various conformers.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The chiral center in (R)- or (S)-2-(1-bromoethyl)-1,3-difluorobenzene makes it a valuable building block for asymmetric synthesis. The introduction of a stereodefined benzylic position is crucial in the synthesis of many biologically active molecules. The enantiomers of related (1-bromoethyl)benzene (B1216412) derivatives are known to be useful precursors for preparing chiral ligands and catalysts essential for asymmetric synthesis. lookchem.com

These chiral building blocks can undergo nucleophilic substitution reactions, often proceeding via an S_N2 mechanism, which leads to an inversion of the stereochemical configuration. pearson.com This allows for the controlled installation of a new stereocenter, a critical step in the synthesis of enantiomerically pure pharmaceuticals. For instance, the reaction of (R)-(1-bromoethyl)benzene with a nucleophile like sodium cyanide results in the formation of a single enantiomer of the corresponding nitrile product. pearson.com This principle is fundamental to leveraging compounds like 2-(1-bromoethyl)-1,3-difluorobenzene in the asymmetric synthesis of complex targets.

While specific examples for the difluoro-substituted title compound are not extensively documented in peer-reviewed literature, the established reactivity of its analogues underscores its potential. The presence of the difluoro-phenyl moiety can influence the electronic properties and reactivity of the benzylic position, potentially enhancing selectivity in certain transformations.

Precursors for the Construction of Complex Molecular Scaffolds

The reactivity of the bromoethyl group, combined with the unique properties of the difluorinated aromatic ring, makes this compound an excellent starting point for building more complex molecular frameworks, including heterocyclic and polycyclic systems.

Fluorinated heterocycles are of immense importance in medicinal chemistry. The 2-(bromomethyl)-1,3-difluorobenzene analogue serves as a key precursor in the synthesis of various nitrogen-containing heterocycles. A prominent example is its use in the preparation of Rufinamide, an anti-epileptic drug. google.com

In the synthesis of a key intermediate for Rufinamide, 2-(bromomethyl)-1,3-difluorobenzene is first converted to 2-(azidomethyl)-1,3-difluorobenzene. This is achieved by treating the starting bromide with sodium azide (B81097) in a polar solvent like tert-butanol. The resulting azide is a versatile intermediate that can then undergo cycloaddition reactions. google.com Specifically, the azide participates in a [3+2] cycloaddition with an appropriate alkyne, such as an alkyl 2-bromoacrylate, to form a 1,2,3-triazole ring. This reaction sequence efficiently constructs the core heterocyclic structure of Rufinamide, demonstrating the utility of the starting brominated compound in building complex, fluorinated aromatic heterocycles. google.com

Table 1: Synthesis of Rufinamide Intermediate

| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Yield | Ref. |

|---|---|---|---|---|---|---|

| 2-(Bromomethyl)-1,3-difluorobenzene | Sodium Azide | 2-(Azidomethyl)-1,3-difluorobenzene | t-Butanol | Tetrabutylammonium bromide | Not specified | google.com |

| 2-(Azidomethyl)-1,3-difluorobenzene | Methyl 2-bromoacrylate | Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | Not specified | Not specified | Not specified | google.com |

Data derived from patent literature, which often does not specify yields for individual steps.

The construction of polycyclic systems often involves intramolecular cyclization reactions. While direct examples starting from this compound are not prevalent, its structural features make it a suitable candidate for such transformations. For instance, the bromoethyl group can be used to alkylate a nucleophilic position on another part of a molecule, followed by an intramolecular Friedel-Crafts-type reaction or other cyclization cascades to form fused ring systems. The synthesis of dibenzosuberenone-based polycyclic π-conjugated systems often involves inverse electron-demand Diels-Alder reactions, showcasing a strategy that could potentially be adapted for precursors derived from this compound. nih.govresearchgate.net

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis for building molecular complexity in a single step. The electrophilic nature of the benzylic bromide in this compound and its analogues makes them suitable components for such reactions. google.comcreighton.edu

Although specific MCRs involving the title compound are not widely reported, its role as an electrophile is evident in sequential reaction pathways that resemble cascade processes. For example, the synthesis of 3-(2-bromoethyl)benzofurans can be achieved through a Brønsted acid-mediated cascade reaction, highlighting the utility of bromoethyl-substituted aromatic compounds in generating complex heterocycles in a one-pot process. researchgate.netepa.gov

Strategic Integration into Retrosynthetic Analyses of Advanced Organic Molecules

Retrosynthetic analysis is the process of deconstructing a target molecule to identify simple, commercially available starting materials. nih.gov The this compound moiety is a valuable synthon in the retrosynthesis of complex fluorinated molecules.

A notable example where a related building block is key is in the synthesis of the calcitonin gene-related peptide (CGRP) receptor antagonist, rimegepant, which is used for the treatment of migraine. researchgate.net While the final synthetic route may utilize alternative strategies, the retrosynthetic disconnection of such complex molecules often identifies fragments like difluorinated benzylic halides as logical starting points. The synthesis of another CGRP antagonist, BMS-846372, involves a Pd-catalyzed alpha-arylation to form a key carbon-carbon bond, a strategy where a precursor like this compound could conceptually be employed. acs.orgnih.govsigmaaldrich.comthieme-connect.com

The retrosynthetic analysis of Rufinamide clearly identifies 2-(bromomethyl)-1,3-difluorobenzene as a critical starting material. The triazole ring can be disconnected via a [3+2] cycloaddition, leading back to an azide and an alkyne. The azide, in turn, is readily prepared from the corresponding benzyl (B1604629) bromide, which is 2-(bromomethyl)-1,3-difluorobenzene. google.com This highlights the strategic importance of this building block in the design and execution of a practical synthesis for a commercial drug.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(Bromomethyl)-1,3-difluorobenzene |

| (R)-(1-Bromoethyl)benzene |

| Sodium cyanide |

| Rufinamide |

| Sodium azide |

| t-Butanol |

| 2-(Azidomethyl)-1,3-difluorobenzene |

| Alkyl 2-bromoacrylate |

| 1,2,3-Triazole |

| Dibenzosuberenone |

| 3-(2-Bromoethyl)benzofurans |

| Rimegepant |

| BMS-846372 |

| Tetrabutylammonium bromide |

| Methyl 2-bromoacrylate |

Advanced Analytical Methodologies for Research Pertaining to 2 1 Bromoethyl 1,3 Difluorobenzene

Chromatographic Techniques for Enantiomeric Purity and Isomer Separation

The presence of a chiral center in 2-(1-Bromoethyl)-1,3-difluorobenzene mandates the use of chiral chromatography to separate and quantify its enantiomers. researchgate.net Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, making their separation by conventional chromatographic methods impossible. researchgate.netnih.gov Chiral chromatography leverages the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for the enantioseparation of pharmaceutical compounds and their intermediates. acs.org The direct approach, utilizing a chiral stationary phase (CSP), is the most common method for resolving enantiomers. acs.org For a compound like this compound, which contains an aromatic ring with halogen substituents, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. umb.edu

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, often coated on a silica (B1680970) support, provide a robust platform for chiral recognition. acs.org The chiral cavities and the functional groups on the polymer backbone interact with the enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation, leading to differential retention times. researchgate.net

Cyclodextrin-based CSPs are also highly suitable for separating halogenated aromatic compounds. umb.edu The hydrophobic inner cavity of the cyclodextrin (B1172386) can include the difluorobenzene portion of the molecule, while interactions with the hydroxyl groups on the rim of the cyclodextrin and the bromoethyl group contribute to chiral discrimination.

The choice of mobile phase is critical for optimizing separation. Normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile (B52724)/water) modes can be employed, and the resolution of enantiomers can be fine-tuned by adjusting the mobile phase composition, flow rate, and column temperature. umb.edu

Table 1: Illustrative Chiral HPLC Method for this compound Enantiomer Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

For volatile and thermally stable compounds like this compound, chiral Gas Chromatography (GC) offers a high-resolution alternative for enantiomeric analysis. waters.com This technique typically employs capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. nih.govwaters.com

The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin-based CSP. nih.gov The stability of these complexes differs for each enantiomer, resulting in different retention times. For halogenated compounds, CSPs with specific derivatizations on the cyclodextrin, such as permethylated or acetylated versions, can enhance enantioselectivity. nih.gov

Optimization of a chiral GC method involves careful selection of the stationary phase and precise control over chromatographic parameters such as the temperature program, carrier gas flow rate, and injection technique. libretexts.org

Table 2: Representative Chiral GC Method for Enantiomeric Analysis of this compound

| Parameter | Condition |

| Column | Rt-βDEXse™ (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (Flame Ionization Detector - FID) |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Injection Mode | Split (50:1) |

| Expected Outcome | Separation of enantiomers with high resolution |

In-situ Spectroscopic Methods for Reaction Monitoring and Intermediate Characterization

In-situ spectroscopic techniques are powerful tools for gaining a deep understanding of reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms without the need for sampling and quenching. nih.gov

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs within the NMR tube. This technique provides quantitative data on the concentration of reactants, intermediates, and products over time. For the synthesis of this compound, which can be formed via a benzylic bromination reaction, in-situ NMR is invaluable for kinetic analysis. nih.gov

A study on a similar benzylic photobromination reaction demonstrated the use of in-situ LED-NMR spectroscopy to elucidate the reaction mechanism and identify different pathways for product formation and side-product generation. nih.gov By monitoring the disappearance of the starting material (e.g., 1,3-difluoroethylbenzene) and the appearance of the desired product and any byproducts (e.g., over-brominated species), a detailed kinetic model of the reaction can be constructed. nih.gov Both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR being particularly useful for tracking the fluorine-containing species without interference from proton signals.

Table 3: Parameters for In-situ NMR Monitoring of this compound Synthesis

| Parameter | Specification |

| Spectrometer | 400 MHz NMR Spectrometer with flow-cell or reaction monitoring probe |

| Nuclei Monitored | ¹H, ¹⁹F |

| Solvent | Deuterated solvent compatible with reaction conditions (e.g., CDCl₃, C₆D₆) |

| Temperature | Controlled, relevant to the reaction conditions |

| Acquisition | Automated acquisition of spectra at regular time intervals |

| Data Analysis | Integration of characteristic peaks to determine concentration profiles and reaction kinetics |

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a widely used process analytical technology (PAT) that monitors the change in vibrational modes of functional groups in real-time. nih.gov During the synthesis of this compound from a precursor like 1,3-difluoroethylbenzene, FTIR can track the transformation of functional groups.

The reaction progress can be followed by monitoring the disappearance of the benzylic C-H stretching vibrations of the starting material and the appearance of new bands corresponding to the C-Br stretch in the product. Aromatic C-H and C=C stretching vibrations, typically observed around 3030 cm⁻¹ and in the 1450-1600 cm⁻¹ region respectively, can also be monitored for changes. pressbooks.pub By using an attenuated total reflectance (ATR) probe immersed directly in the reaction mixture, high-quality spectra can be obtained continuously, providing insights into reaction initiation, progression, and endpoint.

Table 4: Key IR Vibrational Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Starting Material (e.g., 1,3-difluoroethylbenzene) | Product (this compound) | Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | Present | Present | ~3030-3100 |

| Aliphatic C-H Stretch | Present | Present | ~2850-3000 |

| Aromatic C=C Stretch | Present | Present | ~1450-1600 |

| C-F Stretch | Present | Present | ~1100-1300 |

| C-Br Stretch | Absent | Present | ~500-650 |

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of products and the elucidation of reaction pathways by providing highly accurate mass measurements. umb.edu This accuracy allows for the determination of elemental compositions of the parent molecule and its fragments, which is crucial for identifying unknown byproducts and transient intermediates in the synthesis of this compound.

In the context of a benzylic bromination reaction, HRMS can be used to identify not only the desired monobrominated product but also potential side products such as dibrominated species or products of rearrangement. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear signature for bromine-containing compounds in the mass spectrum. nih.gov

By coupling HRMS with a separation technique like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), complex reaction mixtures can be separated prior to mass analysis, allowing for the individual characterization of each component. Fragmentation analysis (MS/MS) of the ions of interest can provide further structural information, helping to piece together the reaction mechanism. acs.org

Table 5: Expected HRMS Data for this compound

| Ion | Calculated m/z | Isotopic Pattern |

| [M]⁺ (C₈H₇⁷⁹BrF₂) | 219.9723 | Expected |

| [M]⁺ (C₈H₇⁸¹BrF₂) | 221.9702 | Expected (~1:1 ratio with ⁷⁹Br isotopologue) |

| [M-Br]⁺ (C₈H₇F₂) | 141.0516 | Fragment ion |

| [M-C₂H₄Br]⁺ (C₆H₃F₂) | 113.0197 | Fragment ion |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for C-Br Functionalization

The carbon-bromine (C-Br) bond in 2-(1-bromoethyl)-1,3-difluorobenzene is a prime target for a variety of chemical transformations, most notably cross-coupling reactions. While traditional palladium and nickel catalysts have been the workhorses in this field, future research will likely focus on the development of more sophisticated and efficient catalytic systems.

Recent advancements have highlighted the potential of specialized phosphine (B1218219) ligands to enhance the catalytic activity of palladium complexes in cross-coupling reactions. rsc.org The design of novel, sterically hindered, and electron-rich phosphine ligands, such as those based on phospha-adamantane frameworks or biaryl phosphacycles, could lead to more efficient catalysts for the C-Br functionalization of this compound. rsc.orgnih.gov These advanced ligands can facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle, especially with sterically demanding or electronically deactivated substrates. beilstein-journals.org

Furthermore, the emergence of photoredox catalysis offers a mild and efficient alternative for activating the C-Br bond. researchgate.net The combination of a photosensitizer with a nickel or palladium catalyst can enable the generation of radical intermediates under visible light irradiation, opening up new reaction pathways for C-C and C-heteroatom bond formation. escholarship.org Future research could explore the application of dual photoredox/nickel catalysis for the cross-coupling of this compound with a wide range of nucleophiles, including those that are incompatible with traditional cross-coupling conditions.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Comparison of Catalytic Systems for C-Br Functionalization

| Catalytic System | Key Features | Potential Advantages for this compound |

|---|---|---|

| Palladium with Novel Phosphine Ligands | Sterically hindered and electron-rich ligands (e.g., phospha-adamantane, biaryl phosphines) | Enhanced reactivity, improved yields, and broader substrate scope for cross-coupling reactions. |

| Nickel Catalysis | Lower cost compared to palladium, unique reactivity profiles. | Access to different reaction pathways, potential for novel transformations. |

| Photoredox Catalysis | Mild reaction conditions (visible light), generation of radical intermediates. | High functional group tolerance, access to previously inaccessible bond formations. |

Exploration of Bio-Inspired Synthetic Routes

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations. The exploration of bio-inspired and biocatalytic routes for the synthesis and functionalization of this compound represents a significant frontier in green chemistry.

One promising avenue is the use of halogenating and dehalogenating enzymes. princeton.edu While the direct enzymatic synthesis of this compound is a long-term goal, the microbial oxidation of related compounds like 1-bromo-2,3-difluorobenzene (B1273032) by organisms such as Pseudomonas putida has been demonstrated, showcasing the potential of biocatalysis in modifying fluorinated aromatic rings. nih.gov Future research could focus on engineering these enzymes to accept a broader range of substrates and to control the regioselectivity of halogenation.

Furthermore, the chiral center in this compound makes it a candidate for enantioselective synthesis. Chemoenzymatic methods, which combine the best of chemical and enzymatic catalysis, are particularly attractive. nih.govnih.govmdpi.com For instance, the enzymatic resolution of racemic mixtures of benzylic alcohols or halides using lipases can provide access to enantiomerically pure starting materials or products. nih.govrsc.orgchemrxiv.org This approach could be applied to produce single-enantiomer derivatives of this compound, which is crucial for the development of new pharmaceuticals. The enantioselective intermolecular amination of benzylic C-H bonds using engineered iron-haem enzymes also presents a novel strategy for creating chiral amine derivatives. princeton.edu

Integration into Continuous Flow Chemistry Platforms for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges in terms of safety, scalability, and cost. Continuous flow chemistry, utilizing microreactors, offers a powerful solution to these challenges, particularly for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). beilstein-journals.orgprinceton.eduacs.orgacs.orgnih.govnih.gov

The synthesis of halogenated aromatic compounds, including those similar to this compound, can benefit immensely from flow chemistry. nih.gov Microreactors provide superior heat and mass transfer, allowing for reactions to be performed under more aggressive conditions with greater control and safety. nih.govmdpi.com This is particularly relevant for potentially hazardous reactions involving reactive intermediates. The ability to precisely control reaction parameters in a continuous flow setup can lead to higher yields, improved purity, and reduced waste generation. princeton.edu

Case studies in the pharmaceutical industry have demonstrated the successful implementation of continuous flow for the scalable synthesis of various APIs. beilstein-journals.orgacs.org Future research should focus on developing robust and scalable continuous flow processes for the synthesis of this compound and its derivatives. This would involve optimizing reaction conditions, reactor design, and downstream processing to create an efficient and cost-effective manufacturing platform.

Computational Design of New Reactions Involving this compound

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into the energetics of transition states and intermediates, guiding experimental efforts.

For this compound, computational studies can be employed to:

Predict Reaction Pathways: DFT calculations can be used to model the reaction coordinates of various potential transformations, such as different types of cross-coupling reactions or nucleophilic substitutions. This can help identify the most favorable reaction conditions and predict potential side products.

Design Novel Catalysts: By understanding the mechanism of existing catalytic systems, computational methods can aid in the design of new ligands and catalysts with improved activity and selectivity for the C-Br functionalization of the target molecule.

Elucidate Stereoselectivity: For the synthesis of chiral derivatives, computational modeling can be used to understand the origins of enantioselectivity in catalytic reactions, facilitating the development of highly stereoselective synthetic methods. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-Bromoethyl)-1,3-difluorobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 1-ethyl-2,3-difluorobenzene. Bromine (Br₂) in the presence of catalysts like Fe or AlBr₃ facilitates selective bromination at the ethyl group . Reaction optimization involves controlling temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane), and stoichiometry. Purity can be verified using GC-MS or HPLC, with yields reported between 70–85% under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies fluorine-coupled splitting patterns (e.g., para-fluorine coupling in aromatic regions) and bromoethyl group signals (δ ~1.8–2.2 ppm for CH₂Br) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ≈ 240–242 (C₈H₆BrF₂⁺) with fragmentation patterns confirming the bromoethyl substituent .

- FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to hazards (H315: skin irritation, H335: respiratory irritation) .

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Incompatible with strong oxidizers (e.g., peroxides) .

- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : The electron-withdrawing fluorine atoms at positions 1 and 3 direct nucleophilic attacks (e.g., SN2) to the bromoethyl group. Computational studies (DFT) predict activation energies for competing pathways, with experimental validation via kinetic monitoring (e.g., using NaI in acetone, tracking iodide release via conductivity) . Contradictions in regioselectivity under varying solvents (DMSO vs. THF) require mechanistic studies using isotopic labeling (e.g., ¹⁸O tracing) .

Q. How can discrepancies in reported reaction yields for derivatives of this compound be resolved?

- Methodological Answer :

- Analytical Harmonization : Standardize purity assays (e.g., HPLC with UV detection at 254 nm) across studies .

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., bromine intermediates) and optimize quenching times .

- Data Reconciliation : Compare solvent effects (polar aprotic vs. nonpolar) and catalyst loadings (AlBr₃ vs. FeBr₃) through meta-analysis of published protocols .

Q. What strategies enhance the stability of this compound in long-term storage for kinetic studies?

- Methodological Answer :

- Stabilization Additives : Introduce radical inhibitors (e.g., BHT at 0.1% w/w) to prevent bromine-mediated decomposition .

- Degradation Profiling : Accelerated aging tests (40°C/75% RH for 14 days) with LC-MS analysis to identify degradants (e.g., dehydrohalogenation products) .